molecular formula C11H13N3 B2595442 5-N,5-N-dimethylisoquinoline-5,8-diamine CAS No. 954257-22-8

5-N,5-N-dimethylisoquinoline-5,8-diamine

Cat. No.: B2595442
CAS No.: 954257-22-8
M. Wt: 187.246
InChI Key: GWQUMGOASNPGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-N,5-N-dimethylisoquinoline-5,8-diamine is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . It is a derivative of isoquinoline, characterized by the presence of two amino groups at the 5 and 8 positions, and two methyl groups attached to the nitrogen atom at the 5 position. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-N,5-N-dimethylisoquinoline-5,8-diamine typically involves the following steps:

    Starting Material: The synthesis begins with isoquinoline as the starting material.

    Nitration: Isoquinoline undergoes nitration to introduce nitro groups at the desired positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Methylation: The final step involves the methylation of the amino groups using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-N,5-N-dimethylisoquinoline-5,8-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or nitroso derivatives.

    Reduction: Formation of more reduced amine derivatives.

    Substitution: Formation of N-acyl or N-alkyl derivatives.

Scientific Research Applications

5-N,5-N-dimethylisoquinoline-5,8-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biochemistry: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-N,5-N-dimethylisoquinoline-5,8-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, leading to alterations in biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, lacking the amino and methyl groups.

    5,8-Diaminoisoquinoline: Similar structure but without the methyl groups.

    5-N-methylisoquinoline-5,8-diamine: Contains only one methyl group on the nitrogen atom.

Uniqueness

5-N,5-N-dimethylisoquinoline-5,8-diamine is unique due to the presence of both amino and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these functional groups play a crucial role.

Properties

IUPAC Name

5-N,5-N-dimethylisoquinoline-5,8-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14(2)11-4-3-10(12)9-7-13-6-5-8(9)11/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQUMGOASNPGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C=CN=CC2=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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